5-(cyclobutoxymethyl)-1-methyl-1H-1,2,4-triazole
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Overview
Description
5-(cyclobutoxymethyl)-1-methyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclobutoxymethyl)-1-methyl-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Introduction of the Cyclobutoxymethyl Group: The cyclobutoxymethyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.
Methylation: The final step involves the methylation of the triazole ring to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-(cyclobutoxymethyl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkylating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazoles.
Scientific Research Applications
5-(cyclobutoxymethyl)-1-methyl-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(cyclobutoxymethyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole: A similar compound with a methoxymethyl group instead of a cyclobutoxymethyl group.
5-(ethoxymethyl)-1-methyl-1H-1,2,4-triazole: Another similar compound with an ethoxymethyl group.
Uniqueness
5-(cyclobutoxymethyl)-1-methyl-1H-1,2,4-triazole is unique due to the presence of the cyclobutoxymethyl group, which imparts distinct chemical properties and potential applications compared to other triazole derivatives. This uniqueness makes it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
5-(cyclobutyloxymethyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C8H13N3O/c1-11-8(9-6-10-11)5-12-7-3-2-4-7/h6-7H,2-5H2,1H3 |
InChI Key |
XFXAXVBQZRMNKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)COC2CCC2 |
Origin of Product |
United States |
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